molecular formula C8H18O B1609341 (3S)-octan-3-ol CAS No. 22658-92-0

(3S)-octan-3-ol

Cat. No. B1609341
CAS RN: 22658-92-0
M. Wt: 130.23 g/mol
InChI Key: NMRPBPVERJPACX-QMMMGPOBSA-N
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Description

(3S)-octan-3-ol is a chiral alcohol that has been extensively studied for its various applications in the field of chemistry and biology. This compound is mainly used in the synthesis of various chemicals and has been found to have significant effects on the biochemical and physiological processes of living organisms.

Scientific Research Applications

  • Chemical Properties and Phase-Transfer : The study by Dallas & Carr (1992) explored the phase-transfer properties of octan-1-ol, closely related to (3S)-octan-3-ol. This research is vital for understanding the compound's behavior in different solvents, which is crucial for its application in drug design and predicting the transport of pollutants.

  • Self-Association Characteristics : Czarnecki & Orzechowski (2003) focused on the self-association of octan-3-ol in various conditions. Their findings provide insights into the molecular interactions of alcohols, which are essential for understanding their role in various biological and chemical processes.

  • Role in Insect Behavior : The compound's role in insect behavior was highlighted by Perez et al. (1994), who discovered its effectiveness as a pheromone in certain palm weevils. This has implications for pest management and ecological studies.

  • Impact on Fungi and Plants : The effect of (3S)-octan-3-ol on fungi and plants is evident in studies like Kihara et al. (2014) and Kishimoto et al. (2007). These studies reveal the compound's role in the metabolic processes of these organisms and its potential use in controlling diseases or pests in agriculture.

  • Medical Applications : Snider et al. (1991) and Seebacher et al. (2006) have shown the relevance of derivatives of (3S)-octan-3-ol in medical research, particularly in the development of nonpeptide antagonists and antiprotozoal agents.

  • Environmental and Ecological Applications : The role of (3S)-octan-3-ol in environmental and ecological contexts is highlighted by studies like Fäldt et al. (1999). These investigations into the compound's volatiles and their effects on insect attraction contribute to our understanding of ecosystem dynamics and could inform conservation strategies.

properties

IUPAC Name

(3S)-octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-3-5-6-7-8(9)4-2/h8-9H,3-7H2,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRPBPVERJPACX-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426427
Record name (3S)-octan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-octan-3-ol

CAS RN

22658-92-0
Record name (+)-3-Octanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22658-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-octan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Octanol, (S)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Culshaw - 1984 - spiral.imperial.ac.uk
A review contained-within this thesis describes briefly the isola tion and biological activity of the competitive inhibitors of 3-hydroxy-3-methylglutaryl coenzyme A reductase mevinolin …
Number of citations: 2 spiral.imperial.ac.uk
AN Ahamed, SM Yaser, SM Idhris… - South African Journal of …, 2023 - Elsevier
Plectranthus is the third largest genus of the family Lamiaceae with long history in traditional medicine. It has been used for the treatment of diverse diseases around the world. The …
Number of citations: 3 www.sciencedirect.com

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